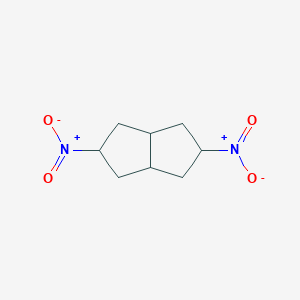

![molecular formula C13H5ClFNO2 B061863 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione CAS No. 188622-47-1](/img/structure/B61863.png)

6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione

Descripción general

Descripción

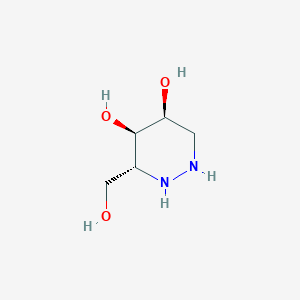

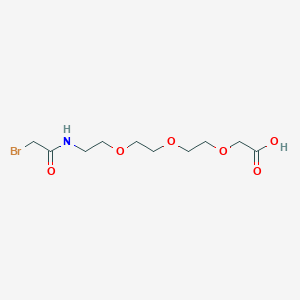

6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione is a chemical compound with the molecular formula C13H5ClFNO2 . It has a molecular weight of 261.638 . This compound is offered for experimental and research use .

Molecular Structure Analysis

The molecular structure of 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione consists of 13 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms and their bonds would require more detailed structural data or a crystallographic study.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione, such as its melting point, boiling point, and density, are not provided in the search results . These properties can be determined through experimental measurements.Aplicaciones Científicas De Investigación

Synthesis and Structural Studies :

- Krapcho et al. (1998) developed pathways for synthesizing 8-chloro-9-fluorobenz[g]isoquinoline-5,10-dione and its regioisomeric difluoro analogs. They explored SNAr displacement reactions with diamines, leading to various substitution products (Krapcho & Ellis, 1998).

- Jacobs et al. (2008) reported the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, representing a new class of quinones (Jacobs, Deblander, Kesteleyn, Tehrani, & Kimpe, 2008).

- Another study by Jacobs et al. (2008) focused on synthesizing N-substituted 1,2-dihydrobenz[g]isoquinoline-5,10-diones as part of research on pentalongin structural modifications (Jacobs, Kesteleyn, & Kimpe, 2008).

Antitumor Activity :

- Braña et al. (1997) explored chromophore-modified bis-naphthalimides, including benz[g]isoquinoline-1,3-diones, for their antitumor properties. They found these compounds to be effective DNA intercalators and topoisomerase inhibitors (Braña, Castellano, Perron, Maher, Conlon, Bousquet, George, Qian, & Robinson, 1997).

Anti-tubercular Activity :

- Rotthier et al. (2016) studied the incorporation of an amidinium moiety into the benzo[g]isoquinoline-5,10-dione scaffold, revealing promising antitubercular properties. One of their compounds showed significant activity against intracellular Mycobacterium tuberculosis (Rotthier, Cappoen, Nguyen, Dang Thi, Mathys, Nguyen, Huygen, Maes, Cos, & Abbaspour Tehrani, 2016).

Luminescent Properties and Photo-induced Electron Transfer :

- Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, including benzo[de]isoquinoline-1,3-diones, and studied their fluorescence and photo-induced electron transfer properties (Gan, Chen, Chang, & Tian, 2003).

Other Medicinal Chemistry Applications :

- A study by Hall et al. (1990) demonstrated that derivatives of benz[d,e]isoquinoline-1,3(2H)dione possess anti-inflammatory and local analgesic activity in rodents (Hall, Simlot, Oswald, Murthy, ElSourady, & Chapman, 1990).

Safety And Hazards

A Material Safety Data Sheet (MSDS) would provide comprehensive information about the safety measures and potential hazards associated with 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione . This includes information on handling and storage, exposure controls and personal protection, and first-aid measures .

Direcciones Futuras

The future directions for research and applications of 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione are not specified in the search results. Its potential uses could be explored in various fields depending on its physical, chemical, and possibly bioactive properties. Further studies and experiments would be needed to uncover these potential applications .

Propiedades

IUPAC Name |

6-chloro-9-fluorobenzo[g]isoquinoline-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5ClFNO2/c14-8-1-2-9(15)11-10(8)12(17)6-3-4-16-5-7(6)13(11)18/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQNQVAZWJUHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C3=C(C2=O)C=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

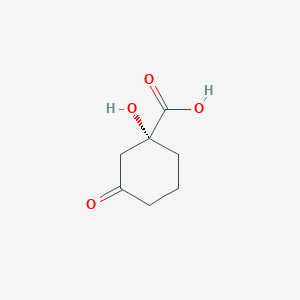

![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)

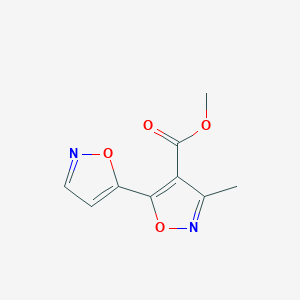

![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)

![Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B61797.png)

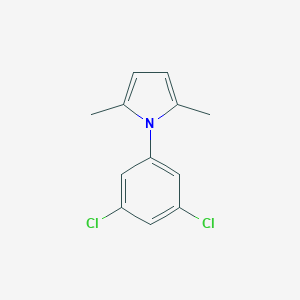

![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)